Loratadine

Description

This compound is a second generation antihistamine used to manage symptoms of allergic rhinitis. A lack of sedative and CNS adverse effects make this compound, along with other second generation antihistamines, preferable over their 1st generation counterparts in many clinical situations.

This compound has been reported in Penicillium granulatum with data available.

This compound is a piperidine histamine H1-receptor antagonist with anti-allergic properties and without sedative effects. This compound blocks the H1 histamine receptor and prevents the symptoms that are caused by histamine activity on capillaries, bronchial smooth muscle, and gastrointestinal smooth muscle, including vasodilatation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of gastrointestinal smooth muscle. This compound does not cross the blood-brain barrier and does not cause central nervous system effects.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1993 and has 6 approved and 11 investigational indications.

This compound is a tricyclic antihistamine, which has a selective and peripheral H1-antagonist action. It has a long-lasting effect and does not normally cause drowsiness because it does not readily enter the central nervous system; An antiviral that is used in the prophylactic or symptomatic treatment of influenza A. It is also used as an antiparkinsonian agent, to treat extrapyramidal reactions, and for postherpetic neuralgia. The mechanisms of its effects in movement disorders are not well understood but probably reflect an increase in synthesis and release of dopamine, with perhaps some inhibition of dopamine uptake; this compound is a drug used to treat allergies. It is marketed by Schering-Plough under several trade names such as Claritin, Clarityn or Claratyne depending on the market, by Lek as Lomilan and by Wyeth as Alavert. It is also available as a generic; this compound is a drug used to treat allergies. It is marketed by Schering-Plough under several trade names such as Claritin, Clarityn or Claratyne depending on the market, by Lek as Lomilan and by Wyeth as Alavert. It is also available as a generic. Its active metabolite, desthis compound, is also on the market, though this compound itself is the only drug of its class available over the counter (at least in the U.S. as of 2005. This compound is available off the shelf in the UK.

A second-generation histamine H1 receptor antagonist used in the treatment of allergic rhinitis and urticaria. Unlike most classical antihistamines (HISTAMINE H1 ANTAGONISTS) it lacks central nervous system depressing effects such as drowsiness.

See also: Cyproheptadine (broader); this compound; pseudoephedrine sulfate (component of).

Structure

3D Structure

Propriétés

IUPAC Name |

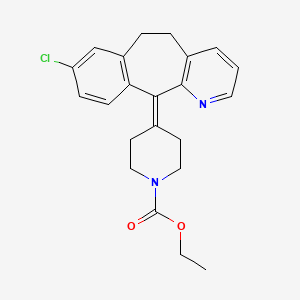

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCNYMKQOSZNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 | |

| Record name | loratadine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Loratadine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023224 | |

| Record name | Loratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Loratadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<1 mg/ml at 25°C | |

| Record name | Loratadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Crystals from acetonitrile | |

CAS No. |

79794-75-5 | |

| Record name | Loratadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79794-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loratadine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079794755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loratadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | loratadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | loratadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Loratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Piperidinecarboxylic acid, 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AJO3BO7QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LORATADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Loratadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134-136 °C, 134 - 136 °C | |

| Record name | Loratadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LORATADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Loratadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Loratadine's Mechanism of Action on Histamine H1 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine, a widely used second-generation antihistamine, exerts its therapeutic effects through a potent and selective interaction with the histamine (B1213489) H1 receptor. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action, focusing on its binding characteristics, inverse agonist properties, and its influence on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for researchers and professionals in the field of pharmacology and drug development.

Introduction

Histamine H1 receptors are integral membrane proteins belonging to the G-protein coupled receptor (GPCR) superfamily. Upon activation by histamine, these receptors trigger a cascade of intracellular events, leading to the characteristic symptoms of allergic reactions, such as pruritus, vasodilation, and bronchoconstriction[1]. This compound is a peripherally selective H1 receptor antagonist designed to mitigate these effects without the sedative properties associated with first-generation antihistamines[2][3][4][5]. Its clinical efficacy is rooted in its specific and high-affinity binding to the H1 receptor[5][6].

Binding Characteristics of this compound and Desthis compound (B1670295)

This compound is a prodrug that is rapidly metabolized in the liver to its active metabolite, desthis compound (descarboethoxythis compound). Both compounds exhibit high affinity for the histamine H1 receptor, with desthis compound demonstrating significantly greater potency.

Quantitative Binding Data

The binding affinities of this compound and desthis compound to the histamine H1 receptor have been determined through various in vitro studies, primarily using radioligand binding assays. The inhibitory constant (Ki), dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify this interaction.

| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | Kd (nM) | IC50 (nM) | Source(s) |

| This compound | Human Histamine H1 | Radioligand Binding | [3H]mepyramine | 16, 35, 138 | - | - | [7][8] |

| Human Histamine H1 | Radioligand Binding | [3H]Pyrilamine | 20 | - | - | [9] | |

| Human Histamine H1 | Functional | - | - | - | 290 | [9] | |

| Desthis compound | Human Histamine H1 | Radioligand Binding | [3H]mepyramine | 0.4, 0.87 | - | - | [7][10] |

| Human Histamine H1 | Radioligand Binding | [3H]desthis compound | - | 1.1 | - | [10] | |

| Human Histamine H1 | Functional | - | - | - | 51 | [10][11] |

Note: Variations in reported values can be attributed to differences in experimental conditions, such as cell types and assay protocols.

Desthis compound is reported to be 52 to 194 times more potent than this compound in competition-binding studies[10].

Inverse Agonism: A Key Mechanistic Feature

The histamine H1 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist[12][13][14][15]. This compound and its active metabolite, desthis compound, are not merely neutral antagonists that block histamine binding. Instead, they act as inverse agonists[4][13]. By binding to the receptor, they stabilize it in an inactive conformation, thereby reducing its basal signaling activity[4][13]. This inverse agonism is a crucial component of their anti-allergic mechanism, as it suppresses the receptor's intrinsic activity even before histamine is released[13].

Downstream Signaling Pathways

The histamine H1 receptor is coupled to the Gq/11 family of G-proteins[16]. Activation of the receptor, either by histamine or through its constitutive activity, initiates a well-defined signaling cascade. This compound, by stabilizing the inactive state of the receptor, effectively inhibits these downstream pathways.

The Gq/11-PLC-IP3/DAG Pathway

Binding of an agonist to the H1 receptor leads to the activation of Phospholipase C (PLC) via the Gαq subunit[2][16]. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[2]. IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol[17][18][19]. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the physiological responses associated with allergy and inflammation[20].

Inhibition of NF-κB and AP-1 Signaling

Beyond its direct antagonism of the H1 receptor, this compound has been shown to possess anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways[21][22][23][24]. These transcription factors play a pivotal role in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By suppressing the activation of NF-κB and AP-1, this compound can reduce the inflammatory response associated with allergic conditions[2][21][22][23]. This action appears to be independent of the H1 receptor and may involve the inhibition of upstream kinases such as Syk and Src for the NF-kB pathway and TAK1 for the AP-1 pathway[21][22][23].

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the H1 receptor.

-

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the H1 receptor.

-

Materials:

-

Cell membranes expressing the human histamine H1 receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [3H]mepyramine.

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethyleneimine (PEI).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]mepyramine and varying concentrations of this compound.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled H1 antagonist like mianserin).

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the specific binding at each this compound concentration by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Influx Assay

This functional assay measures the ability of this compound to inhibit the histamine-induced increase in intracellular calcium.

-

Objective: To determine the functional antagonist activity of this compound at the H1 receptor.

-

Materials:

-

Cells expressing the human histamine H1 receptor (e.g., HeLa or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

Agonist: Histamine.

-

Antagonist: this compound.

-

Fluorescence plate reader with an injection system.

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Measure the baseline fluorescence.

-

Inject a fixed concentration of histamine to stimulate the cells.

-

Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the histamine response against the log concentration of this compound to calculate the IC50.

GTPγS Binding Assay

This assay directly measures the activation of G-proteins and is used to characterize the inverse agonist activity of this compound.

-

Objective: To measure the effect of this compound on the basal and agonist-stimulated binding of [35S]GTPγS to G-proteins.

-

Materials:

-

Cell membranes expressing the H1 receptor.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

Assay buffer containing GDP.

-

Test compound: this compound.

-

Agonist: Histamine (optional, for comparison).

-

-

Procedure:

-

Incubate the cell membranes with varying concentrations of this compound in the assay buffer.

-

Add [35S]GTPγS to initiate the binding reaction.

-

Incubate to allow for binding.

-

Separate the bound and free [35S]GTPγS by filtration.

-

Quantify the bound radioactivity.

-

-

Data Analysis: Inverse agonists will decrease the basal [35S]GTPγS binding. Plot the amount of bound [35S]GTPγS against the log concentration of this compound to determine the degree of inhibition of constitutive receptor activity and calculate the IC50.

Conclusion

This compound's mechanism of action on the histamine H1 receptor is multifaceted, involving high-affinity binding, potent inverse agonism, and modulation of downstream signaling pathways. Its active metabolite, desthis compound, is a particularly potent inverse agonist. The inhibition of both the canonical Gq/11-PLC pathway and the pro-inflammatory NF-κB and AP-1 signaling cascades contributes to its clinical efficacy in the treatment of allergic disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of H1 receptor antagonists.

References

- 1. H1 antagonist - Wikipedia [en.wikipedia.org]

- 2. SMPDB [smpdb.ca]

- 3. m.youtube.com [m.youtube.com]

- 4. droracle.ai [droracle.ai]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rndsystems.com [rndsystems.com]

- 9. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 17. Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. This compound, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. pure.skku.edu [pure.skku.edu]

The Pharmacokinetics and Pharmacodynamics of Loratadine in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of loratadine, a widely used second-generation H1-antihistamine. The information presented herein is collated from a range of preclinical studies, offering valuable insights for researchers and professionals involved in drug development and discovery.

Pharmacokinetics

This compound undergoes extensive metabolism in preclinical species, with notable differences observed between species and sexes. The primary metabolic pathway involves the decarboethoxylation of this compound to its active metabolite, desthis compound (B1670295) (DL).[1][2]

Absorption and Distribution

Following oral administration, this compound is readily absorbed.[3] In rats, the time to maximum plasma concentration (Tmax) is approximately 0.5 hours, while in monkeys, it is around 3.3 hours.[4] this compound is highly bound to plasma proteins, with binding percentages of 98-99% in rats and 96-99% in monkeys.[4] Tissue distribution studies in rats have shown that this compound and its metabolites are widely distributed, with the highest concentrations found in the lungs, liver, kidneys, adrenals, pituitary, and spleen, and the lowest concentrations in the brain.[4][5] This limited penetration of the blood-brain barrier is a key characteristic of second-generation antihistamines, contributing to their non-sedating profile.[4][6]

Metabolism

This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to form desthis compound, which is also pharmacologically active.[7] Further metabolism of desthis compound leads to various hydroxylated and glucuronidated metabolites.[1][8] Over 50 metabolites have been identified in preclinical species.[1][2]

Significant species and gender differences in metabolism have been reported.[1][8] For instance, the major circulating metabolite in male rats is a pyridine-N-oxide derivative of desthis compound, which is present at much lower levels in female rats.[1][8] In contrast, female rats show notably higher relative amounts of desthis compound compared to males.[1][8] In mice of both genders and in male monkeys, the major circulating metabolite is a glucuronide conjugate of an aliphatic hydroxylated this compound.[1][8] In female monkeys, the primary circulating metabolite results from the oxidation of the pyridine (B92270) moiety and subsequent glucuronidation.[1][8]

Excretion

The primary route of elimination of this compound and its metabolites is through the feces.[1][2] Following a single oral dose of radiolabeled this compound, approximately 80% of the dose is excreted equally in the urine and feces over a 10-day period in humans, with animal studies showing a larger portion excreted in the feces.[4] In mice, rats, and monkeys, radioactivity was predominantly eliminated in the feces.[1][8] 5-Hydroxy-desthis compound has been identified as the major fecal metabolite across these three species.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound and its active metabolite, desthis compound, in various preclinical models.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Reference |

| Rat | 10 | Oral | - | 0.5 | 14.0 | [4] |

| Monkey | - | Oral | - | 3.3 | - | [4] |

| Beagle Dog | 10 | Oral | - | - | - | [9][10] |

Table 2: Pharmacokinetic Parameters of Desthis compound (Metabolite) in Preclinical Models

| Species | Dose of this compound (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Reference |

| Mouse | - | - | - | 2-5 | - | [11] |

| Rat | - | - | 1.5-12 | 2-5 | - | [11] |

| Monkey | - | - | 8-11.3 | 4 | - | [11] |

Pharmacodynamics

This compound's primary mechanism of action is as a selective peripheral H1-receptor antagonist.[12] This antagonism prevents the binding of histamine (B1213489) to its receptor, thereby mitigating the symptoms of allergic reactions.[13] Beyond its antihistaminic effects, this compound has also been shown to possess anti-inflammatory properties.[14][15][16]

Antihistaminic Activity

This compound demonstrates potent and long-lasting antihistaminic activity in various preclinical models.[12] In guinea pigs, it has been shown to be effective in preventing histamine-induced bronchospasm and lethality.[4][17] The oral PD50 value for preventing histamine-induced lethality in guinea pigs is 0.19 mg/kg.[4] The duration of its antihistaminic action is reported to be between 18 and 24 hours.[12] In vitro studies using guinea pig isolated ileum have also confirmed its antihistaminic activity.[4]

Anti-Inflammatory Effects

Recent studies have revealed that this compound exerts anti-inflammatory effects independent of its H1-receptor antagonism.[14][15][16] This is primarily achieved through the suppression of key inflammatory signaling pathways, including the Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) pathways.[14][18][19]

This compound has been shown to specifically inhibit Transforming growth factor-β-activated kinase 1 (TAK1), a key upstream kinase in the AP-1 signaling cascade.[14][15][18] This inhibition prevents the subsequent activation of downstream kinases like JNK and p38, ultimately reducing the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs).[14][15][16][20]

Efficacy in Preclinical Models of Allergic Disease

This compound has demonstrated efficacy in various preclinical models of allergic diseases.

-

Atopic Dermatitis: In mouse models of atopic dermatitis, oral administration of this compound (5 or 10 mg/kg) has been shown to significantly reduce scratching behavior, a key symptom of pruritus.[6]

-

Allergic Rhinitis: In a mouse model of allergic rhinitis, this compound has been shown to be effective in ameliorating allergic symptoms.[6]

-

Bronchoconstriction: In guinea pigs, this compound has demonstrated efficacy against histamine-induced and allergen-induced bronchospasm.[17]

-

Gastritis: In a mouse model of acute gastritis, this compound (5 and 10 mg/kg, orally) significantly reduced gastric bleeding, with an effect comparable to ranitidine.[14]

Quantitative Pharmacodynamic Data

The following table summarizes key pharmacodynamic parameters of this compound.

Table 3: Pharmacodynamic Parameters of this compound

| Parameter | Model System | Value | Reference |

| H1 Receptor Binding Affinity (pKi) | Human H1 Receptor | 8.4 ± 0.1 | [21] |

| ED50 (Histamine-induced bronchospasm) | Guinea Pig | 115 µg/kg (p.o.) | [17] |

| PD50 (Histamine-induced lethality) | Guinea Pig | 0.19 mg/kg (p.o.) | [4] |

| PD50 (Histamine-induced paw edema) | Mouse | 1.3 mg/kg (p.o.) | [4] |

| pA2 (Histamine-induced contraction) | Guinea Pig Ileum | 7.3 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline typical experimental protocols used in the evaluation of this compound.

Pharmacokinetic Studies

A common experimental workflow for determining the pharmacokinetic profile of this compound in a preclinical model is as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism and excretion of this compound in male and female mice, rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Pharmacokinetics & Pharmacodynamics | Study.com [study.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Pharmacokinetics and Tissue Distribution of this compound, Desthis compound and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pharmacology of this compound | Pharmacology Mentor [pharmacologymentor.com]

- 8. Metabolism and excretion of this compound in male and female mice, rats and monkeys | Semantic Scholar [semanticscholar.org]

- 9. Simultaneous Determination of this compound and Its Metabolite Desthis compound in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of this compound Tablets and Omeprazole‑Induced Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. SMPDB [smpdb.ca]

- 14. mdpi.com [mdpi.com]

- 15. Anti-Inflammatory Activities of an Anti-Histamine Drug, this compound, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Activities of an Anti-Histamine Drug, this compound, by Suppressing TAK1 in AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative antiallergic effects of second-generation H1-antihistamines ebastine, cetirizine and this compound in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desthis compound to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolism of Loratadine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine, a widely used second-generation antihistamine, undergoes extensive first-pass metabolism primarily in the liver. This process is crucial as it leads to the formation of its major active metabolite, descarboethoxythis compound (DCL), also known as desthis compound (B1670295) (DL), which is more potent than the parent drug. Understanding the metabolic pathways of this compound, the enzymes involved, and the formation of its key metabolites is essential for drug development, clinical pharmacology, and safety assessment. This technical guide provides an in-depth overview of this compound metabolism, detailing the enzymatic processes, major metabolites, quantitative pharmacokinetic data, and the experimental protocols used for their identification and quantification.

Introduction

This compound is a long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonist activity.[1] It is administered orally and is well-absorbed from the gastrointestinal tract.[1] Its non-sedating property is a key advantage over first-generation antihistamines. The clinical efficacy of this compound is largely attributed to its extensive and rapid metabolism into DCL.[2] This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system.[3]

Metabolic Pathways of this compound

The metabolism of this compound is a multi-step process involving several key enzymatic reactions. The primary metabolic pathway is the decarboethoxylation of this compound to its major active metabolite, descarboethoxythis compound (DCL).[2] This is followed by further hydroxylation of both this compound and DCL.[4]

Formation of Descarboethoxythis compound (DCL)

The conversion of this compound to DCL is the principal metabolic step and is catalyzed by multiple cytochrome P450 isoenzymes.[4]

-

Primary Enzymes Involved : The main enzymes responsible for the formation of DCL are CYP3A4 and CYP2D6 .[5] Studies with human liver microsomes have shown a high correlation between the rate of DCL formation and testosterone (B1683101) 6-β-hydroxylation, a marker for CYP3A4 activity.[5]

-

Contributing Enzymes : In addition to CYP3A4 and CYP2D6, other CYP isoenzymes contribute to this compound metabolism, including CYP1A1 and CYP2C19, and to a lesser extent, CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A5.[4] The contribution of CYP2C19 to the formation of the major circulating metabolite, DCL, appears to be minor.[4] The relative abundance of CYP3A4 in the human liver suggests its major role in this compound metabolism, estimated to be around 70%.[4]

Further Metabolism: Hydroxylation

Following the initial decarboethoxylation, both the parent drug, this compound, and its primary metabolite, DCL, undergo further biotransformation, primarily through hydroxylation.[4] This leads to the formation of several hydroxylated metabolites. The most significant of these are:

-

3-hydroxy-desthis compound (3-OH-DL)

-

5-hydroxy-desthis compound (5-OH-DL)

-

6-hydroxy-desthis compound (6-OH-DL)

These hydroxylated metabolites are also considered active.[2]

The metabolic pathway can be visualized as follows:

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and its major metabolite, descarboethoxythis compound (DCL), have been extensively studied in healthy human subjects. The following tables summarize key quantitative data from various studies.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound and DCL in Healthy Adults

| Dose | Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference |

| 20 mg | This compound | 17 ± 14 | 1.2 | 47 ± 49 | 6 ± 4 | [2] |

| 20 mg | DCL | 16 ± 9 | 1.5 | 181 ± 122 | 13.4 ± 2.6 | [2] |

Table 2: Steady-State Pharmacokinetic Parameters of this compound and DCL after 10 mg Daily for 10 Days

| Analyte | Cmax (ng/mL) | AUC(24hr) (ng·hr/mL) | Reference |

| This compound | 4.73 (119% CV) | 24.1 (157% CV) | [4] |

Note: High inter-subject variability is observed, likely due to phenotypic differences in CYP2D6, CYP2C19, and CYP3A4.[4]

Experimental Protocols

The identification and quantification of this compound and its metabolites are predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). In vitro metabolism studies typically utilize human liver microsomes or recombinant CYP enzymes.

Quantification of this compound and DCL in Human Plasma by LC-MS/MS

This protocol provides a generalized procedure based on common methodologies for the simultaneous determination of this compound and DCL in human plasma.

a) Sample Preparation (Liquid-Liquid Extraction Example): [6][7]

-

To 200 µL of human plasma, add 20 µL of an internal standard working solution (e.g., a structurally similar compound not present in the sample).

-

Add 200 µL of a buffer solution (e.g., borax-sodium carbonate buffer, pH 11).

-

Add 3 mL of an organic extraction solvent mixture (e.g., ethyl acetate:dichloromethane:n-hexane, 3:1:1, v/v/v).

-

Vortex for 3 minutes and then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 37°C.

-

Reconstitute the dried residue in 300 µL of a reconstitution solution (e.g., methanol:water, 2:1, v/v) and vortex for 3 minutes.

-

Centrifuge at 15,000 rpm for 10 minutes and inject the supernatant into the LC-MS/MS system.

b) Chromatographic Conditions: [6]

-

Column: Phenomenex Kinetex C8 (50 x 2.1 mm, 2.6 µm) or equivalent.

-

Mobile Phase: A gradient elution using (A) 5 mM ammonium (B1175870) formate (B1220265) in water and (B) acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

c) Mass Spectrometric Detection: [8]

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: m/z 383 → 337

-

Descarboethoxythis compound: m/z 311 → 259

-

d) Quantification:

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentrations of the analytes in the quality control and unknown samples are then determined from the regression equation of the calibration curve. The linear range is typically from approximately 0.01 to 25 ng/mL for this compound and 0.8 to 800 ng/mL for DCL.[6]

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of this compound using human liver microsomes.

a) Incubation: [9]

-

Prepare an incubation mixture (total volume of 250 µL) containing:

-

0.1 M Hepes buffer (pH 7.4).

-

10 mM MgCl₂.

-

Pooled human liver microsomes (HLM) (e.g., 0.25 mg/mL protein).

-

This compound (at various concentrations, e.g., 0-40 µM).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding 1 mM NADPH.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding 125 µL of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at 3500 rpm to pellet the protein.

-

Analyze the supernatant for the presence of metabolites using LC-MS/MS.

b) CYP450 Inhibition Studies: [9]

-

To identify the specific CYP enzymes involved, selective chemical inhibitors can be added to the incubation mixture. For example:

-

Ketoconazole (B1673606): A selective inhibitor of CYP3A4.

-

Quinidine (B1679956): A selective inhibitor of CYP2D6.

-

-

A reduction in the formation of DCL in the presence of a specific inhibitor indicates the involvement of that particular CYP isoenzyme in the metabolism of this compound. For instance, ketoconazole (2 µM) has been shown to inhibit DCL formation by approximately 66%, while quinidine (10 µM) causes about 33% inhibition.[9]

Metabolism Studies with cDNA-Expressed CYP Enzymes

To confirm the role of specific CYP isoforms, this compound can be incubated with microsomes from insect or mammalian cells that are engineered to express a single human CYP enzyme (e.g., Supersomes®).[9]

a) Incubation Procedure: [9]

-

The incubation mixture is prepared as described for HLM, but replacing the HLM with microsomes containing a specific recombinant CYP isozyme (e.g., 50 pmol/mL).

-

The reaction is initiated with NADPH and incubated at 37°C.

-

The formation of DCL is quantified by LC-MS/MS.

-

By comparing the rate of DCL formation across different CYP isoforms, the relative contribution of each enzyme can be determined. Studies have shown that cDNA-expressed CYP3A4 and CYP2D6 catalyze the formation of DCL at rates of 135 and 633 pmol/min/nmol P450, respectively.[5]

Conclusion

The metabolism of this compound is a well-characterized process that is critical to its therapeutic action. The primary metabolic event is the conversion to its more potent active metabolite, descarboethoxythis compound, a reaction predominantly mediated by CYP3A4 and CYP2D6. Further hydroxylation of both this compound and DCL contributes to the overall metabolic profile. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and drug development. A thorough understanding of these processes is paramount for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of this compound.

References

- 1. graphyonline.com [graphyonline.com]

- 2. Pharmacokinetics and Tissue Distribution of this compound, Desthis compound and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New Validated Liquid Chromatographic Method for the Determination of this compound and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of this compound and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine this compound. Formation of descarboethoxythis compound by CYP3A4 and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous Determination of this compound and Its Metabolite Desthis compound in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of this compound Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Determination of this compound and its active metabolite in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. internationalscholarsjournals.com [internationalscholarsjournals.com]

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Loratadine Solid Forms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine is a potent, long-acting, second-generation tricyclic antihistamine with selective peripheral H1-receptor antagonistic activity. It is widely used for the symptomatic relief of allergies. As a Biopharmaceutical Classification System (BCS) Class II drug, this compound exhibits high permeability but low aqueous solubility, which can impact its dissolution rate and overall bioavailability. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its performance and manufacturability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly affect physicochemical properties such as solubility, melting point, stability, and mechanical behavior. This guide provides a comprehensive overview of the known solid forms of this compound, their structural characteristics, and the experimental methods used for their analysis.

Overview of this compound Solid Forms

This compound is known to exist in at least two polymorphic forms (Form I and Form II), a newly identified Form B, and an amorphous state. Form I and Form II are monotropically related, with Form I being the thermodynamically stable form at room temperature. Metastable forms, such as Form II and Form B, often exhibit higher solubility, which can be advantageous for bioavailability but poses challenges due to their potential to convert to the more stable, less soluble form.

Crystalline Polymorphs

-

Form I: This is the commercially available and most thermodynamically stable polymorph. It is characterized by a notable disorder in the ethyl carbamate (B1207046) functionality of the molecule.

-

Form II: A metastable polymorph that is less stable than Form I.[1] Its structure was elucidated using a combination of 3D electron diffraction and density functional theory (DFT) due to the difficulty in growing single crystals of sufficient size for conventional X-ray diffraction.[1] Form II features a different type of disorder, located in the flexible cycloheptane (B1346806) bridge of the this compound molecule.

-

Form B: A novel polymorph that can be prepared by recrystallizing amorphous this compound from a specific methanol-water mixture.[2][3] It displays a unique acicular (needle-like) crystal structure and has a higher equilibrium solubility compared to Form I.[3]

Amorphous Form

The amorphous form of this compound lacks a long-range ordered crystal lattice. It is the most soluble solid form but is also the least stable, with a tendency to revert to a more stable crystalline form over time, especially under conditions of high temperature and humidity. It can be prepared by rapidly cooling molten this compound (quench-cooling).

Data Presentation: Physicochemical Properties

The quantitative data for the different solid forms of this compound are summarized in the tables below for ease of comparison.

Table 1: Crystallographic Data of this compound Polymorphs

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/c |

| a (Å) | 28.302(18) | 14.818 |

| b (Å) | 4.996(3) | 12.223 |

| c (Å) | 29.154(19) | 9.631 |

| β (°) | 109.158(2) | 113.3 |

| Volume (ų) | 3894.25 | 1601.5 |

| Z | 8 | 4 |

| Reference | [4] | [5] |

Table 2: Thermal Properties of this compound Solid Forms

| Solid Form | Thermal Event | Temperature (°C) | Reference |

| Form I | Melting Point (DSC) | 134 - 139.56 | [6][7][8] |

| Form B | Exothermic Crystallization to Form I (DSC) | 90 - 120 (peak at 93.9) | [2][3] |

| Amorphous | Glass Transition (Tg) | Not consistently reported | |

| Crystallization to Form B (DSC) | 106.7 | [3] | |

| General | Onset of Thermal Decomposition (TGA) | ~200 (in N₂) |

Table 3: Solubility Data of this compound Solid Forms

| Solid Form | Medium | Solubility | Reference |

| Pure this compound (Form I) | Water | ~0.0021 - 0.004 mg/mL | [9][10] |

| Form B | Water | Higher than Form I | [3] |

| Amorphous | Water | Highest initial solubility |

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of polymorphic forms.

Preparation of this compound Solid Forms

-

Amorphous Form: Melt this compound (Form I) at approximately 155°C for 2 minutes. Subsequently, rapidly cool (quench) the melt by placing it in an environment at 25°C ± 2°C for 2 minutes to obtain a solid block. The resulting solid can be gently ground into a powder.[2]

-

Form B: Place 50 mg of amorphous this compound powder into 20 mL of a methanol-water solution (e.g., 40:60 v/v). Stir the suspension at room temperature (20-30°C) for at least 2-4 hours. Filter the mixture and dry the collected solid residue under reduced pressure at 25°C for 6-12 hours to obtain Form B.[2]

-

Form II: A patented procedure involves dissolving this compound in a solvent like toluene (B28343) and then adding an antisolvent such as tert-butyl methyl ether, followed by cooling to induce crystallization. The precise conditions must be carefully controlled to obtain phase-pure Form II.[1]

Analytical Techniques

-

Powder X-ray Diffraction (PXRD):

-

Purpose: To identify the crystalline form (polymorph) of a solid sample by its unique diffraction pattern. It is the primary tool for distinguishing between polymorphs.[11][12][13]

-

Methodology:

-

Sample Preparation: Gently grind the solid sample to a fine, uniform powder to ensure random orientation of the crystallites. Pack the powder into a sample holder.

-

Instrumentation: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (wavelength λ = 1.541 Å).[4]

-

Data Collection: Scan the sample over a 2θ range of 5° to 60° at a scan rate of 2°/min.[4]

-

Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) with reference patterns of known polymorphs to identify the form(s) present in the sample.

-

-

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To measure thermal transitions such as melting, crystallization, and glass transitions. DSC provides information on the thermodynamic stability relationship between polymorphs.[14][15][16][17]

-

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Instrumentation: Use a calibrated differential scanning calorimeter. An empty sealed pan is used as a reference.

-

Data Collection: Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) at a constant heating rate, typically 10°C/min, over a relevant temperature range (e.g., 30°C to 200°C).[14]

-

Analysis: Analyze the resulting thermogram for endothermic (melting) or exothermic (crystallization) peaks. The temperature at the peak onset is typically reported as the transition temperature.

-

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: To measure changes in the mass of a sample as a function of temperature. It is used to determine thermal stability, decomposition temperatures, and to quantify volatiles like water or residual solvents.[18][19][20][21]

-

Methodology:

-

Sample Preparation: Place an accurately weighed sample (typically 5-10 mg) into a TGA crucible (e.g., alumina).[22]

-

Instrumentation: Use a thermogravimetric analyzer.

-

Data Collection: Heat the sample at a constant rate (e.g., 10 or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air) to a temperature beyond its decomposition point (e.g., up to 600°C).[20][21][22]

-

Analysis: The resulting TGA curve plots percent weight loss versus temperature, indicating the temperatures at which degradation occurs.

-

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of this compound solid forms.

Polymorphic Relationships and Interconversion

This diagram illustrates the stability hierarchy and potential transformations between the different solid forms of this compound.

Conclusion

The solid-state landscape of this compound is multifaceted, comprising a stable polymorph (Form I), at least two metastable polymorphs (Form II and Form B), and an amorphous form. Each form possesses distinct structural and physicochemical properties. Form I is the most stable, while the metastable forms (II and B) and the amorphous form offer the potential for enhanced solubility, a critical attribute for a BCS Class II compound. A thorough understanding and rigorous characterization of these solid forms using techniques such as PXRD, DSC, and TGA are imperative for controlling the quality, stability, and performance of this compound in its final dosage form. The selection and control of a specific polymorphic form are crucial steps in drug development to ensure consistent product efficacy and safety.

References

- 1. Structural analysis of metastable pharmaceutical this compound form II, by 3D electron diffraction and DFT+D energy minimisation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. CN106478595B - this compound crystal form and preparation method and use thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US20080194823A1 - Preparation of this compound form i - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. ijsdr.org [ijsdr.org]

- 9. researchgate.net [researchgate.net]

- 10. sphinxsai.com [sphinxsai.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. phmethods.net [phmethods.net]

- 13. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. quercus.be [quercus.be]

- 17. Pharma Engineering: [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study [pharmacalculations.com]

- 18. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 19. mt.com [mt.com]

- 20. particletechlabs.com [particletechlabs.com]

- 21. m.youtube.com [m.youtube.com]

- 22. epfl.ch [epfl.ch]

Novel Synthesis Routes for Loratadine and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine, a potent, non-sedating second-generation antihistamine, is widely used in the treatment of allergic rhinitis and urticaria.[1][2][3] Its complex tricyclic structure has spurred the development of various synthetic strategies, aiming for improved efficiency, cost-effectiveness, and environmental sustainability.[3] This technical guide provides a comprehensive overview of the principal and novel synthesis routes for this compound and its key derivatives, including its active metabolite, desthis compound (B1670295). This document outlines detailed experimental methodologies, presents comparative quantitative data, and offers visual representations of the synthetic pathways to aid in research and development.

Principal Synthetic Pathways for this compound

The industrial production of this compound has been dominated by two major synthetic routes: the classical pathway proceeding through a key tricyclic ketone intermediate and a more convergent approach utilizing a McMurry coupling reaction.[4]

Synthesis via the Tricyclic Ketone Intermediate

This widely practiced route involves the initial construction of the tricyclic core, followed by the attachment of the piperidine (B6355638) ring.[4] A common starting material for this pathway is 2-cyano-3-methylpyridine (B185307).[3][4] The overall workflow can be visualized as a multi-step process involving key reactions such as the Ritter reaction, Friedel-Crafts acylation, a Grignard reaction, and a final carbamoylation step.

Diagram 1: Synthesis of this compound via the Tricyclic Ketone Intermediate

Experimental Protocols:

Step 1: Ritter Reaction and Alkylation [4] To a solution of 2-cyano-3-methylpyridine in a suitable solvent, a strong acid catalyst (e.g., sulfuric acid) is added, followed by tert-butanol. The reaction mixture is stirred at a controlled temperature. Subsequently, the intermediate is alkylated with 3-chlorobenzyl chloride in the presence of a base to yield 3-[2-(3-chlorophenyl)ethyl]-N-(tert-butyl)-2-pyridinecarboxamide.

Step 2: Dehydration [4] A solution of 3-[2-(3-chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridine carboxamide (175 g, 0.554 mole) in phosphorous oxychloride (525 mL) is heated at reflux for 3 hours. Excess phosphorous oxychloride is removed by distillation under reduced pressure. The residue is then quenched in a mixture of water and isopropanol. The pH is adjusted to 5-7 with a 50% aqueous sodium hydroxide (B78521) solution while maintaining the temperature below 30°C. The crude product is filtered, washed with water, and purified by slurrying in hot isopropanol, followed by cooling to 0-5°C. The purified product is filtered, washed with hexane, and dried.

Step 3: Hydrolysis and Friedel-Crafts Acylation [4] 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile is first hydrolyzed to the corresponding carboxylic acid using methanesulfonic acid. The resulting acid is then treated with thionyl chloride to form the acid chloride. Finally, an intramolecular Friedel-Crafts acylation is carried out to yield the tricyclic ketone, 8-chloro-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-one. The overall yield for these steps is reported to be about 36%.[4]

Step 4: Grignard Reaction and Dehydration [4] The tricyclic ketone is reacted with N-methyl-4-piperidylmagnesium chloride in an appropriate solvent like THF. The resulting tertiary alcohol is then dehydrated under acidic conditions to yield the exocyclic double bond of the N-methylated precursor to this compound.

Step 5: Reaction with Ethyl Chloroformate [4] To a mixture of the N-methyl this compound intermediate and diisopropylethylamine in toluene (B28343) under a nitrogen atmosphere, ethyl chloroformate is added slowly at 60 to 65°C. The mixture is stirred for 1-2 hours at 70-75°C. After cooling, water is added, and the pH is adjusted to 5.0-5.5 with hydrochloric acid. The organic phase is separated, washed with water, and the solvent is removed. The residue is purified by crystallization from acetonitrile.

Synthesis via McMurry Coupling

This alternative route offers a more convergent approach by coupling the pre-formed tricyclic ketone with a piperidone derivative in a single key step using a low-valent titanium reagent.[4][6]

Diagram 2: Synthesis of this compound via McMurry Coupling

Experimental Protocol:

The McMurry reaction of N-methyl-4-piperidone with 8-Chloro-10,11-dihydro- 4-aza-5H- dibenzo [α, d] cyclohepten-5-one (B9574) afforded 8-Chloro-6, 11-dihydro-11-(1-methyl-pipridin-4-ylene) -5H-benzo[4][5]- cyclohepta [1,2-b] pyridine (B92270) in 83.9% yield, which was subsequently treated with ethyl chlorocarbonate to give this compound in an overall yield of 35.7%.[6]

Synthesis of this compound Derivatives

Desthis compound

Desthis compound, the major active metabolite of this compound, is a potent antihistamine in its own right.[4] It is synthesized by the hydrolysis of the carbamate (B1207046) group of this compound.[4]

Experimental Protocol: Alkaline Hydrolysis

This compound (15kg, 39.17mol) is dissolved in 138L of 75% ethanol (B145695) under nitrogen protection. Potassium hydroxide (30kg, 535.7mol) is added, and the mixture is stirred and rapidly heated to 70-75°C to initiate a reflux reaction. The temperature is controlled in a gradient between 70-100°C until the this compound reaction is complete.[7] An alternative procedure involves adding this compound (20 g, 0.052 mol) to a 250 mL three-neck flask with 150mL of 70% ethanol and sodium hydroxide (40 g, 1 mol), heating to 75 °C for 8 hours. After adding 200mL of water, the reaction liquid is extracted three times with dichloromethane. The combined organic layers are dried with anhydrous magnesium sulfate, filtered, and concentrated to dryness. The crude product is recrystallized from ethyl acetate (B1210297) and dried to yield desthis compound (11.5g, 71% yield).[8]

Chiral this compound Analogs

Novel this compound analogues containing a hydroxyl group and a chiral center have been synthesized to explore their antihistaminic activities.[9] The synthesis involves a Michael addition to create N-substituted-4-piperidones, followed by a Dieckmann cyclization and decarboxylation.[1][2]

Diagram 3: General Synthesis of Chiral this compound Analogs

Experimental Protocol:

A series of chiral hydroxyl group-containing N-substituted-4-piperidones are obtained by the Michael addition of chiral or non-chiral amino alcohols to methyl acrylate.[1][2] This is followed by a Dieckmann cyclization and decarboxylation, affording the piperidone derivatives with a yield of 35%.[1][2] These piperidones are then coupled with a tricyclic ketone using a low-valent titanium catalyst to yield the target chiral this compound analogs with a yield of approximately 25%.[1][2]

This compound N-oxide Derivatives

Enantiomerically enriched this compound N-oxide analogs have been synthesized using peptide catalysts, revealing that the different enantiomers exhibit differential antihistamine activity.[10]

Experimental Protocol:

The synthesis involves the enantio- and chemoselective N-oxidation of this compound analogs using an aspartic acid-containing peptide catalyst. This method can produce this compound N-oxide analogs in up to >99:1 enantiomeric ratio.[10]

Quantitative Data Summary

The following tables summarize the reported yields for the key synthetic steps described.

Table 1: Synthesis of this compound via Tricyclic Ketone Intermediate

| Step | Reaction | Product | Reported Yield (%) |

| 1-3 | Ritter Reaction, Alkylation, Dehydration, Hydrolysis, Friedel-Crafts Acylation | 8-Chloro-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-one | ~36[4] |

| 4-5 | Grignard Reaction, Dehydration, and Carbamoylation | This compound | - |

Table 2: Synthesis of this compound via McMurry Coupling

| Step | Reaction | Product | Reported Yield (%) |

| 1 | McMurry Coupling | 8-Chloro-6,11-dihydro-11-(1-methyl-piperidin-4-ylidene)-5H-benzo[4][5]cyclohepta[1,2-b]pyridine | 83.9[6] |

| 2 | Reaction with Ethyl Chloroformate | This compound | Overall 35.7[6] |

Table 3: Synthesis of Desthis compound

| Starting Material | Reaction | Product | Reported Yield (%) |

| This compound | Alkaline Hydrolysis (NaOH) | Desthis compound | 71[8] |

Table 4: Synthesis of Chiral this compound Analogs

| Step | Reaction | Product | Reported Yield (%) |

| 1 | Michael Addition, Dieckmann Cyclization, Decarboxylation | N-substituted-4-piperidone | 35[1][2] |

| 2 | Coupling with Tricyclic Ketone | Chiral this compound Analog | ~25[1][2] |

Conclusion

The synthesis of this compound and its derivatives has evolved from classical multi-step procedures to more efficient and convergent strategies. The traditional route via the tricyclic ketone intermediate remains a robust method, while the McMurry coupling offers a more streamlined alternative. Research into novel derivatives, including chiral analogs and N-oxides, continues to open new avenues for developing antihistamines with improved therapeutic profiles. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further innovation in the synthesis and application of these important therapeutic agents.

References

- 1. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. drpress.org [drpress.org]

- 4. benchchem.com [benchchem.com]

- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104610225A - Preparation method of desthis compound - Google Patents [patents.google.com]

- 8. CN113004245B - Preparation method of desthis compound - Google Patents [patents.google.com]

- 9. Synthesis and antihistamine evaluations of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric Catalysis Upon Helically Chiral this compound Analogs Unveils Enantiomer-Dependent Antihistamine Activity - PMC [pmc.ncbi.nlm.nih.gov]

Loratadine at the Histamine H1 Receptor: A Technical Guide to Binding Affinity and Kinetics

For Immediate Release

This technical guide provides a comprehensive overview of the binding characteristics of loratadine, a widely used second-generation antihistamine, at the histamine (B1213489) H1 receptor (H1R). Designed for researchers, scientists, and professionals in drug development, this document details the binding affinity and kinetic profile of this compound, outlines the experimental methodologies for these measurements, and illustrates the associated signaling pathways.

Executive Summary

This compound is a potent and selective inverse agonist of the histamine H1 receptor, effectively mitigating allergic responses by stabilizing the inactive conformation of the receptor. Its clinical efficacy is rooted in its specific binding properties, characterized by high affinity and a prolonged duration of action. This guide synthesizes key quantitative data on this compound's binding affinity (Ki, IC50, Kd) and kinetics (kon, koff, residence time), providing a detailed examination of the methodologies used to ascertain these values and the signaling cascades it modulates.

This compound H1 Receptor Binding Affinity

The binding affinity of this compound for the H1 receptor has been determined in numerous studies, primarily through competitive radioligand binding assays. These assays measure the concentration of this compound required to displace a radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) is a measure of the drug's affinity; a lower Ki value indicates a higher affinity.

While specific values vary depending on the experimental conditions, such as the cell line and radioligand used, this compound consistently demonstrates high affinity for the H1 receptor.[1]

| Parameter | Value (nM) | Cell System | Radioligand | Reference |

| Ki | 16 | Cloned human H1 receptors | Not Specified | [1] |

| Ki | 138 | Cloned human H1 receptors in CHO cells | Not Specified | [1] |

| Ki | 37 | Human H1 receptor | Not Specified | [2] |

| Kd | 190 | Human H1 receptor expressed in CHO cells | [3H]mepyramine | [2] |

| Ki | 311 | Human H1 receptor expressed in Sf9 cells | [3H]mepyramine | [2] |

| Ki | 414 | Human H1 receptor expressed in CHO-K1 cells | Not Specified | [2] |

Table 1: Reported Binding Affinity Values for this compound at the H1 Receptor. CHO: Chinese Hamster Ovary cells; Sf9: insect cells.

This compound H1 Receptor Binding Kinetics

The kinetic parameters of this compound's interaction with the H1 receptor provide insights into the onset and duration of its action. These parameters include the association rate constant (kon), the dissociation rate constant (koff), and the resulting residence time (1/koff). A slow dissociation rate, and consequently a long residence time, is often associated with a sustained pharmacological effect.[3] Second-generation antihistamines, like this compound, are known to have a long residence time at the H1 receptor, contributing to their long duration of action.[3]

| Parameter | Value | Unit | Reference |

| kon | 3.6 | 10^4 M⁻¹min⁻¹ | [3] |

| koff | 0.13 | min⁻¹ | [3] |

Table 2: Reported Kinetic Parameters for this compound at the H1 Receptor.

Experimental Protocols

The determination of this compound's binding affinity and kinetics at the H1 receptor predominantly relies on in vitro radioligand binding assays.

Competitive Radioligand Binding Assay for Affinity (Ki) Determination

This assay determines the concentration of this compound that inhibits 50% of the specific binding of a radioligand (IC50), which is then used to calculate the inhibition constant (Ki).[4]

Materials:

-

Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).[4]

-

Radiolabeled ligand (e.g., [3H]-pyrilamine or [3H]mepyramine).[5][6]

-

This compound at various concentrations.[5]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

-

Wash buffer (ice-cold).[6]

-

Glass fiber filters.[6]

-

Scintillation fluid and counter.[5]

Procedure:

-

Incubation: In a 96-well plate, cell membranes, the radiolabeled ligand, and varying concentrations of this compound are incubated together in the assay buffer. Control wells for total binding (no competitor) and non-specific binding (excess of a known H1 antagonist) are included.[5] The plate is incubated for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).[5]

-

Filtration: The contents of the wells are rapidly filtered through a glass fiber filter plate to separate the bound radioligand from the free radioligand.[5]

-

Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.[5]

-

Scintillation Counting: Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.[5]

-

Data Analysis: The percentage of specific binding is plotted against the log concentration of this compound to determine the IC50 value.[4] The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Kinetic Binding Assays

Kinetic binding experiments are performed to determine the association (kon) and dissociation (koff) rate constants.

Competitive Association Assay: This method involves the co-incubation of the radioligand and the unlabeled test compound (this compound) with the receptor preparation over time.[7]

-

HEK293T cell homogenates transiently expressing the H1R are co-incubated with a single concentration of a radioligand (e.g., [3H]mepyramine) and three different concentrations of the unlabeled ligand.[7][8]

-

The binding of the radioligand is measured at various time points.[7]

-

The association and dissociation rate constants of the unlabeled ligand are determined by fitting the data to a kinetic binding model.[7]

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[9] Upon activation by histamine, the H1 receptor initiates a signaling cascade that leads to various cellular responses. This compound, as an inverse agonist, binds to the receptor and stabilizes its inactive state, thereby preventing this signaling cascade.

The key steps in the H1 receptor signaling pathway are:

-

Histamine Binding: Histamine binds to the H1 receptor.

-

Gq/11 Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.[10]

-

PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]

-